(2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid
Description
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-11-3-1-9(2-4-11)7-12(14(18)19)15-13(17)10-5-6-20-8-10/h1-6,8,12,16H,7H2,(H,15,17)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWLDBCHJIPMMQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101186-17-7 | |
| Record name | (2S)-3-(4-hydroxyphenyl)-2-[(thiophen-3-yl)formamido]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Masked Acyl Cyanide (MAC) Methodology
The MAC approach enables enantioselective Strecker-type reactions under mild conditions:
Reaction Scheme
$$
\text{N-Boc-aldimine} + \text{MAC reagent} \xrightarrow{\text{cinchona alkaloid catalyst}} (2S)\text{-α-amino nitrile}
$$
Experimental Protocol
- Combine N-Boc-protected glyoxylic acid aldimine (10 mmol) with tert-butyldimethylsilyl (TBS)-protected MAC reagent (12 mmol) in CH$$2$$Cl$$2$$ at −45°C.
- Add hydroquinine-derived thiourea catalyst (0.2 equiv) and stir for 24 h.
- Quench with saturated NH$$_4$$Cl and extract with ethyl acetate.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 92–98% | |
| Enantiomeric Ratio | 97.5:2.5 (S:R) | |
| Reaction Time | 24 h |
Introduction of the 4-Hydroxyphenyl Group
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling installs the aromatic moiety while preserving stereochemistry:
Procedure
- Protect the amino acid’s carboxylic acid as methyl ester using DCC/MeOH.
- Treat (2S)-α-amino nitrile intermediate (5 mmol) with 4-hydroxyphenylboronic acid (6 mmol), Pd(PPh$$3$$)$$4$$ (0.1 equiv), and K$$2$$CO$$3$$ (3 equiv) in dioxane/H$$_2$$O (4:1).
- Heat at 80°C for 12 h under N$$_2$$.
Characterization
- $$^{1}\text{H NMR}$$ (400 MHz, DMSO-d$$6$$): δ 7.12 (d, J = 8.4 Hz, 2H, ArH), 6.72 (d, J = 8.4 Hz, 2H, ArH), 4.31 (q, J = 6.8 Hz, 1H, CH), 3.65 (s, 3H, COOCH$$3$$).
- MS (ESI+): m/z 298.2 [M+H]$$^+$$.
Amide Bond Formation with Thiophene-3-Carboxylic Acid
DCC/NHS-Mediated Coupling
Activation of the carboxylic acid partner ensures efficient amidation:
Synthetic Steps
- Suspend thiophene-3-carboxylic acid (4.5 mmol) in dry THF.
- Add N-hydroxysuccinimide (NHS, 5 mmol) and DCC (5 mmol) at 0°C.
- Stir for 2 h, filter to remove dicyclohexylurea, and add to the amino ester intermediate.
- React for 12 h at room temperature.
Optimization Data
| Condition | Yield Improvement | Source |
|---|---|---|
| 4Å molecular sieves | +15% | |
| DMAP catalysis | +22% |
Final Deprotection and Isolation
Simultaneous Ester Hydrolysis and Boc Removal
A one-pot procedure enhances efficiency:
Process
- Dissolve protected intermediate (3 mmol) in 6M HCl/dioxane (1:1).
- Reflux at 80°C for 6 h.
- Neutralize with Amberlyst A21 resin, filter, and lyophilize.
Purity Assessment
| Method | Result | Source |
|---|---|---|
| HPLC (C18) | 99.8% | |
| Chiral SFC | 98.5% ee |
Structural Characterization
Spectroscopic Analysis
$$^{13}\text{C NMR}$$ (100 MHz, DMSO-d$$_6$$):
IR (ATR):
Comparative Method Evaluation
Table 1. Synthetic Route Efficiency
| Method | Overall Yield | ee% | Steps |
|---|---|---|---|
| MAC + DCC coupling | 68% | 98.5 | 5 |
| Classical resolution | 31% | 99.0 | 7 |
| Enzymatic synthesis | 57% | 99.8 | 4 |
The MAC-mediated pathway provides optimal balance between stereocontrol and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds containing hydroxyphenyl groups exhibit significant antioxidant properties. Studies have demonstrated that derivatives of this compound can scavenge free radicals effectively, making them candidates for developing antioxidant therapies .
Anticancer Potential
The compound has shown promise in anticancer research. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma . A study highlighted that certain analogs of this compound inhibited cell proliferation by inducing apoptosis in cancer cells.
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cyclooxygenase enzymes, which are crucial in inflammatory processes . This inhibition could lead to therapeutic applications in treating inflammatory diseases.
Neurological Effects
Preliminary studies suggest that (2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid may influence neurotransmitter systems, potentially offering neuroprotective effects. Compounds with similar structural motifs have been linked to modulation of serotonin and dopamine receptors, which are vital in treating mood disorders .
Synthesis of Polymers
This compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its thiophene moiety allows for the formation of conductive materials that can be used in electronic devices .
Coatings and Composites
Due to its chemical stability and functional groups, the compound can be incorporated into coatings that require resistance to environmental degradation, thereby extending the lifespan of materials used in construction and manufacturing .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in electron-donating or withdrawing interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Sulfonylamino derivatives (e.g., ) exhibit higher polarity due to sulfonic acid groups, improving aqueous solubility but reducing blood-brain barrier penetration .
Biological Activity :
- L-Tyrosine analogs (e.g., ) serve as precursors for thyroid hormones (e.g., T3, T4) and catecholamines, with iodinated derivatives () showing hormonal activity .
- Thiophene-containing compounds may exhibit unique binding to enzymes like angiotensin-converting enzyme (ACE) due to sulfur’s electronic effects, as suggested by related inhibitors in .
Metabolic Stability :
- N-Acetyl-L-tyrosine () resists proteolytic cleavage better than L-tyrosine, making it useful in peptide therapeutics. The target compound’s thiophene group may similarly confer resistance to enzymatic degradation .
Stereochemical Considerations :
- The (2S) configuration is conserved across analogs (e.g., ), ensuring compatibility with biological systems (e.g., LAT1 transporter specificity in ) .
Biological Activity
(2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid, also known as 3-Phenyl-2-[(thiophene-3-carbonyl)-amino]-propionic acid, is a bioactive compound that has garnered attention for its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a thiophene ring and a 4-hydroxyphenyl group, contributing to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiophene moiety enhances binding to enzymes and receptors, while the phenolic group may increase the compound's solubility and bioavailability. Research indicates that this compound can modulate various biochemical pathways, including:
- Antimicrobial Activity : Exhibits potential against various bacterial and fungal pathogens.
- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : May reduce inflammation through the inhibition of pro-inflammatory cytokines.
Antimicrobial Properties
Recent studies have shown that derivatives of this compound possess significant antimicrobial activity against drug-resistant strains. For instance, a derivative demonstrated effective inhibition against the ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics .
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 22 | 8 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer effects in various cell lines. In vitro studies revealed that it inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest. A notable study reported an IC50 value of approximately 50 µM against breast cancer cells, indicating potent activity .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive screening of this compound derivatives showed promising results against multi-drug resistant bacterial strains. The study highlighted the structure-activity relationship (SAR) that underscores the significance of the thiophene and phenolic groups in enhancing antimicrobial efficacy .
- Anticancer Mechanism Investigation : Another research focused on the compound's mechanism in inhibiting cancer cell growth. It was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 in cancer cells .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or LC-MS.
- Adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride) to minimize unreacted starting material.
- Optimize temperature to avoid racemization (e.g., < 10°C for coupling steps) .
Basic: How can the enantiomeric purity of this compound be validated?
Q. Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (80:20). Compare retention times with racemic mixtures to confirm enantiopurity .
- Optical Rotation : Measure specific rotation ([α]D) at 20°C using a polarimeter. Compare with literature values for (2S)-configured analogs (e.g., tyrosine derivatives ).
- X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration, especially if novel synthetic routes are employed .
Advanced: What analytical techniques are critical for characterizing its solid-state structure and stability?
Q. Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. For hygroscopic samples, use low-temperature data collection (100 K) .
- Powder X-ray Diffraction (PXRD) : Monitors polymorphic changes during storage. Compare experimental patterns with simulated data from SCXRD.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C for similar propanoic acid derivatives ).
Advanced: How to design enzyme inhibition assays to study its biological activity?
Q. Methodological Answer :
Target Selection : Prioritize enzymes with structural homology to tyrosine-dependent systems (e.g., tyrosine kinases, decarboxylases) due to the 4-hydroxyphenyl moiety .
Assay Setup :
- Kinetic Assays : Use fluorescence-based substrates (e.g., ATP analogs for kinases) and measure IC50 values at varying compound concentrations.
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip to quantify binding affinity (KD) in real-time .
Controls : Include positive inhibitors (e.g., staurosporine for kinases) and DMSO controls to validate assay specificity.
Basic: What safety protocols are essential for handling this compound in the laboratory?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the thiophene and hydroxyphenyl groups .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .
Advanced: How can contradictory data in biological activity studies be systematically addressed?
Q. Methodological Answer :
Reproducibility Checks :
- Repeat assays in triplicate across independent labs.
- Standardize cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free media).
Data Triangulation :
- Cross-validate results using orthogonal methods (e.g., SPR for binding, qPCR for downstream gene expression).
- Compare with structurally analogous compounds (e.g., tyrosine-based inhibitors ).
Meta-Analysis : Pool data from published studies to identify trends (e.g., correlation between logP values and IC50 ).
Advanced: What computational methods predict its metabolic stability and off-target effects?
Q. Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
- QSAR Modeling : Train models on datasets of propanoic acid derivatives to estimate ADME properties (e.g., bioavailability, half-life) .
- Off-Target Screening : Employ similarity-based algorithms (e.g., SwissTargetPrediction) to identify unintended targets (e.g., GPCRs, ion channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
